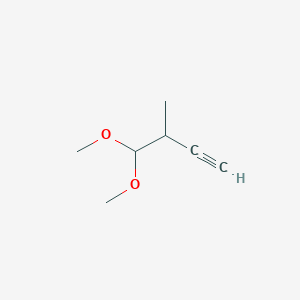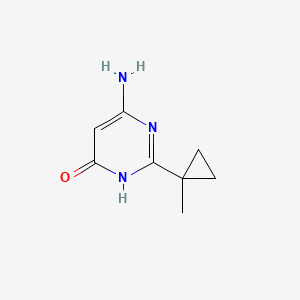![molecular formula C6H5N5O B6602723 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one CAS No. 67678-79-9](/img/structure/B6602723.png)
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one, also known as 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a derivative of pyrimidine and has been used in the synthesis of various drugs and pharmaceuticals. 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one is an important intermediate for the synthesis of many bioactive compounds and has been used in the development of new drugs.
Mécanisme D'action
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been studied for its potential use in the treatment of various diseases. It has been found to interact with several enzymes and receptors, which can lead to the modulation of cellular signaling pathways and the regulation of cell growth and differentiation. In addition, it has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been found to have several biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of several receptors and enzymes. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one is a useful intermediate for the synthesis of various drugs and pharmaceuticals. One of the main advantages of using this compound in laboratory experiments is that it can be synthesized easily and quickly. Furthermore, it has a high purity and is relatively stable. However, one of the main limitations is that it is not water-soluble and therefore needs to be dissolved in organic solvents before use.
Orientations Futures
The use of 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one in the synthesis of new drugs and pharmaceuticals is an active area of research. Some of the potential future directions for this compound include the development of new drugs for the treatment of cancer, diabetes, and Alzheimer’s disease, as well as the development of new antibiotics, antivirals, and antifungals. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as to explore its potential use in other fields such as biochemistry and pharmacology.
Méthodes De Synthèse
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one can be synthesized through a variety of methods. The most common method is the one-pot synthesis which involves the reaction of a pyrimidine derivative with a reagent such as a carbamate or an imine. This reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours and yields a product with a purity of 95-98%.
Applications De Recherche Scientifique
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been extensively studied in the field of medicinal chemistry. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the development of new drugs. It has also been used in the synthesis of several bioactive compounds such as antibiotics, antivirals, and antifungals. 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Propriétés
IUPAC Name |
2-amino-6H-pyrimido[4,5-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-8-1-3-4(11-6)9-2-10-5(3)12/h1-2H,(H3,7,8,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMXXYJSUBHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NC2=NC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3h-pyrimido[4,5-d]-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)



![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)
![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)


![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

